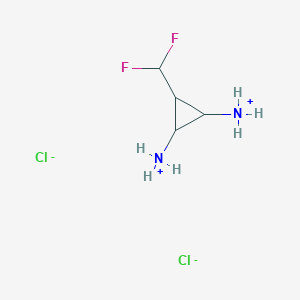
3-(Difluoromethyl)cyclopropane-1,2-bis(aminium) dichloride
Übersicht
Beschreibung
3-(Difluoromethyl)cyclopropane-1,2-bis(aminium) dichloride is a useful research compound. Its molecular formula is C4H10Cl2F2N2 and its molecular weight is 195.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
3-(Difluoromethyl)cyclopropane-1,2-bis(aminium) dichloride has shown promise in the development of novel therapeutic agents:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, it has been linked to the inhibition of c-KIT kinase, which is associated with several malignancies, including gastrointestinal stromal tumors (GISTs) and other cancers .
- Neuroprotective Effects : Research suggests that derivatives of this compound could protect neuronal cells from damage, potentially offering therapeutic strategies for neurodegenerative diseases. Animal studies have indicated improved cognitive function in models of Alzheimer's disease when treated with related compounds .
Material Science
The unique structural properties of this compound make it a candidate for use in advanced materials:
- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. Its ability to form stable ionic interactions can be exploited in designing new polymeric materials for various industrial applications.
- Fluorinated Materials : The presence of fluorine atoms enhances the chemical stability and hydrophobicity of materials, making them suitable for applications in coatings and surface treatments.
Data Table: Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | c-KIT kinase inhibition | |
| Neuroprotection | Protection against amyloid toxicity | |
| Polymer Synthesis | Building block for advanced materials |
Case Study 1: Antitumor Mechanism
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their antitumor activity against various cancer cell lines. The compound exhibited significant inhibitory effects on cell proliferation, suggesting its potential as a lead compound for cancer therapy.
Case Study 2: Neuroprotection
A clinical study assessed the neuroprotective effects of compounds related to this compound in animal models of Alzheimer’s disease. Results demonstrated reduced amyloid plaque formation and improved cognitive function, supporting its potential as a therapeutic agent for neurodegenerative disorders.
Case Study 3: Advanced Materials
Research has explored the use of this compound in synthesizing novel polymeric materials with enhanced properties. The incorporation of difluoromethyl groups has been shown to improve thermal stability and mechanical strength, making these materials suitable for high-performance applications.
Eigenschaften
IUPAC Name |
[2-azaniumyl-3-(difluoromethyl)cyclopropyl]azanium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F2N2.2ClH/c5-4(6)1-2(7)3(1)8;;/h1-4H,7-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHDCGANRTVZFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C1[NH3+])[NH3+])C(F)F.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















